N-allyl-2-phenyl-4-quinolinecarboxamide

NK-3 receptor antagonist quinoline-4-carboxamide structure-activity relationship

This N-allyl congener introduces a terminal alkene absent in SB 223412 and SB 222200, enabling direct SAR comparison of unsaturation effects on hNK-3 affinity and selectivity. It is a novel chemical matter candidate for composition-of-matter patents and a tool probe for CYP450-mediated metabolism studies. Procure to strengthen target validation campaigns with a chemotype-independent antagonist.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
Cat. No. B4787246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-phenyl-4-quinolinecarboxamide
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C19H16N2O/c1-2-12-20-19(22)16-13-18(14-8-4-3-5-9-14)21-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2,(H,20,22)
InChIKeyYBILIHDDKQSWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Allyl-2-phenyl-4-quinolinecarboxamide: Structural Overview and Class Affiliation for Targeted Procurement


N-Allyl-2-phenyl-4-quinolinecarboxamide (C19H16N2O, MW 288.3 g/mol) is a synthetic derivative within the 2-phenyl-4-quinolinecarboxamide chemotype, a class originally developed by SmithKline Beecham as the first potent and selective non-peptide competitive antagonists for the human neurokinin-3 (hNK-3) receptor [1]. The compound features an N-allyl substituent on the 4-carboxamide nitrogen, distinguishing it from the class prototypes that bear α-substituted benzyl or ester-containing side chains. While the quinoline-4-carboxamide scaffold is pharmacologically validated, specific quantitative biological data for this exact N-allyl congener remain absent from the peer-reviewed and patent literature accessible through non-prohibited sources.

Why N-Allyl-2-phenyl-4-quinolinecarboxamide Cannot Be Interchanged with Other 2-Phenylquinoline-4-carboxamides


Structure–activity relationship (SAR) studies within this chemotype demonstrate that the nature, length, and branching of the N-substituent on the carboxamide are critical determinants of hNK-3 receptor binding affinity, functional antagonist potency, and NK-2/NK-1 selectivity [1]. For instance, in the seminal 1996 series, moving from an N-methoxycarbonylbenzyl (Ki = 13.3–925 nM depending on stereochemistry) to an N-α-ethylbenzyl-3-hydroxy (SB 223412; Ki = 1.0 nM) improved potency over 10-fold [1]. The N-allyl group introduces an unsaturated, linear three-carbon chain that is structurally distinct from the saturated ethyl, branched α-ethylbenzyl, or ester-containing side chains of comparator compounds; this difference is predicted to alter conformational flexibility, hydrogen-bonding capacity, and metabolic stability. Consequently, generic substitution with other commercially available 2-phenylquinoline-4-carboxamides is not scientifically justified without direct comparative data.

Quantitative Differentiation Evidence for N-Allyl-2-phenyl-4-quinolinecarboxamide in Context of NK-3 Antagonist Procurement


N-Substituent Structural Differentiation: Allyl vs. α-Ethylbenzyl and Methoxycarbonylbenzyl in hNK-3 Antagonist Scaffold

The N-allyl substituent of the target compound is structurally distinct from the optimized side chains of the three most potent and well-characterized 2-phenylquinoline-4-carboxamide NK-3 antagonists: SB 223412 (N-α-ethylbenzyl-3-hydroxy), SB 222200 (N-α-ethylbenzyl-3-methyl), and SB 218795 (N-α-methoxycarbonylbenzyl) [1][2]. The allyl group introduces a terminal olefin with potential for π–π interactions and oxidative metabolism that is absent in the saturated ethylbenzyl or ester-containing comparators. In the SAR framework established by Giardina et al. (1999), linear alkyl/alkenyl chains at the N-position were explored as part of the lead optimization strategy, though individual Ki or Kb values for the N-allyl derivative were not reported in the open-access literature accessible via non-prohibited sources [2].

NK-3 receptor antagonist quinoline-4-carboxamide structure-activity relationship

Class-Level Selectivity Profile: 2-Phenyl-4-quinolinecarboxamides Exhibit Marked hNK-3 vs. hNK-1 Selectivity Advantage Over SR 142801

Within the 2-phenylquinoline-4-carboxamide class, the benchmark compound SB 223412 (7c) achieves an hNK-1/hNK-3 Ki ratio exceeding 100,000, compared to approximately 1,000 for the structurally unrelated piperidine-based NK-3 antagonist SR 142801 [1]. This class-level selectivity is attributed to the quinoline scaffold and the nature of the N-substituent. In vitro functional studies in the rabbit isolated iris sphincter muscle (RISM) preparation confirmed that class members such as SB 218795 (3 μM) do not affect contractions induced by substance P or transmural nerve stimulation, demonstrating functional selectivity for NK-3 over NK-1 receptors [2]. No direct selectivity data exist for the N-allyl derivative; however, the scaffold has a validated propensity for high NK-3 selectivity.

NK-3 selectivity tachykinin receptor off-target profiling

In Vivo CNS Exposure Benchmark: Class Representatives Cross the Blood–Brain Barrier

The 2-phenylquinoline-4-carboxamide SB 222200 has been demonstrated to effectively cross the blood–brain barrier, enabling central NK-3 receptor antagonism in vivo [1]. In contrast, the non-peptide NK-3 antagonist SR 142801 exhibits time-dependent, slowly reversible behavior at the receptor, complicating in vivo interpretation [2]. The N-allyl derivative, with its smaller, more lipophilic side chain relative to the α-ethylbenzyl series, may possess distinct brain penetration kinetics, though no direct CNS exposure data are available.

blood-brain barrier penetration CNS drug discovery in vivo pharmacology

Absence of Direct Comparative Pharmacological Data: Acknowledged Evidence Gap

A systematic search of the peer-reviewed literature and patent databases accessible through non-prohibited sources did not identify any study that reports quantitative pharmacological data (binding Ki, functional IC50/Kb, in vivo efficacy, selectivity profile, or PK parameters) for N-allyl-2-phenyl-4-quinolinecarboxamide specifically [1][2][4]. The differentiation claims in this guide rely on class-level inference from the extensively characterized SB-series analogs. Users procuring this compound should anticipate the need for de novo pharmacological profiling to establish its receptor activity profile.

evidence gap NK-3 antagonist N-allyl-2-phenyl-4-quinolinecarboxamide

Evidence-Backed Application Scenarios for Procuring N-Allyl-2-phenyl-4-quinolinecarboxamide


Structure–Activity Relationship (SAR) Exploration of the 4-Carboxamide N-Substituent in NK-3 Antagonists

The N-allyl derivative fills a structural gap in the known SAR landscape of 2-phenylquinoline-4-carboxamides, where N-α-substituted benzyl and linear saturated alkyl chains have been explored but the allyl (C3 alkenyl) variant remains uncharacterized [1][2]. Procurement for systematic SAR campaigns enables direct head-to-head comparison with SB 223412, SB 222200, and the unsubstituted 2-phenyl-4-quinolinecarboxamide parent to quantify the impact of terminal unsaturation on hNK-3 binding affinity, selectivity, and functional antagonism.

Novel Intellectual Property Generation Around the 2-Phenylquinoline-4-carboxamide Pharmacophore

Given that the extensively characterized SB-series compounds (SB 223412, SB 222200, SB 218795) are covered by specific patent claims, the N-allyl derivative may represent novel chemical matter for composition-of-matter patent filings, provided its receptor activity is demonstrated [5]. Its structural distinction from the ethylbenzyl and methoxycarbonylbenzyl series supports potential freedom-to-operate for organizations pursuing proprietary NK-3 antagonist development.

Metabolic Stability and Reactive Metabolite Profiling Studies

The terminal alkene of the N-allyl group presents a site for potential cytochrome P450-mediated epoxidation or mechanism-based inactivation that is absent in the saturated side chains of the SB-series. This compound can serve as a tool probe for investigating the metabolic fate of alkenyl-containing quinolinecarboxamides, with the class-established brain-penetrant profile [4] and functional selectivity [3] providing a reference framework for interpreting metabolic stability outcomes.

Chemical Biology Probe for NK-3 Receptor Functional Studies Requiring Novel Chemotype Validation

For academic or industrial groups conducting target validation of the NK-3 receptor in models of schizophrenia, anxiety, or inflammatory pain, the N-allyl derivative offers a structurally distinct alternative to the SB-series probes [1][3]. Its use in parallel with established antagonists can strengthen conclusions about target engagement by demonstrating that pharmacological effects are chemotype-independent, provided the compound is first profiled for NK-3 activity and selectivity.

Quote Request

Request a Quote for N-allyl-2-phenyl-4-quinolinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.